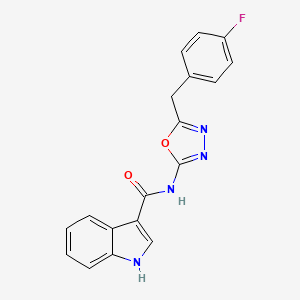

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

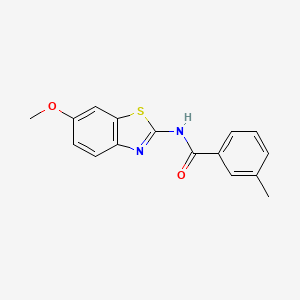

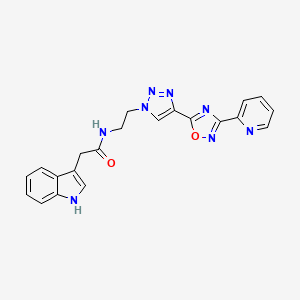

The compound “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, an oxadiazole ring, and an indole ring with a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The fluorobenzyl group could potentially be introduced through a reaction with 4-fluorobenzylamine . The oxadiazole ring might be formed through a cyclization reaction . The indole ring could be formed through a Fischer indole synthesis or similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely exhibit strong electron-withdrawing properties, which could influence the behavior of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom in the fluorobenzyl group could potentially be replaced through a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用

Metabolism and Disposition Studies

Research has demonstrated the utility of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery, particularly for analyzing the metabolism and disposition of compounds related to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide. These studies have focused on the metabolic fate and excretion balance in animal models, providing crucial data for the selection of candidates for further development (Monteagudo et al., 2007).

Synthetic Approaches and Chemical Analysis

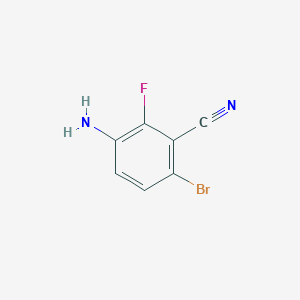

The synthesis and identification of new psychoactive substances, including derivatives of this compound, have been reported. Techniques such as liquid chromatography–high-resolution mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed to elucidate the structures of these compounds, marking significant advancements in forensic toxicology (Qian et al., 2015).

Antiproliferative and Anti-inflammatory Activities

A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, potentially related to the core structure of interest, were synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These studies have provided valuable insights into structure-activity relationships, leading to the identification of compounds with promising biological activities (Rapolu et al., 2013).

Chemodivergent Annulations and Novel Scaffolds

Research on Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes has opened new pathways to synthetically important tricyclic and tetracyclic N-heterocycles. This methodological advance facilitates the generation of complex molecular architectures, demonstrating the synthetic versatility of indole derivatives including those related to this compound (Nunewar et al., 2021).

Antimicrobial Activities

The exploration of new 1,2,4-triazoles and their antimicrobial activities has contributed to the understanding of the potential therapeutic applications of indole and oxadiazole derivatives. Such studies highlight the significance of structural modifications in enhancing biological properties, offering new perspectives on the design of antimicrobial agents (Bayrak et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c19-12-7-5-11(6-8-12)9-16-22-23-18(25-16)21-17(24)14-10-20-15-4-2-1-3-13(14)15/h1-8,10,20H,9H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPNPFDQICUFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)

![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)